molecular formula C12H18N6O3S B2991006 N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)pyrrolidine-1-sulfonamide CAS No. 2034355-48-9

N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)pyrrolidine-1-sulfonamide

Cat. No.: B2991006
CAS No.: 2034355-48-9
M. Wt: 326.38
InChI Key: NZIMHQAWQJSZRW-UHFFFAOYSA-N
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Description

N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)pyrrolidine-1-sulfonamide is a chemical compound belonging to the class of triazolo[4,3-b]pyridazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)pyrrolidine-1-sulfonamide typically involves multiple steps, starting with the preparation of the core triazolo[4,3-b]pyridazine structure. The ethoxy group is introduced through an ethoxylation reaction, and the pyrrolidine-1-sulfonamide moiety is attached via a sulfonamide formation reaction.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Production of reduced derivatives.

  • Substitution: Generation of substituted analogs.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)pyrrolidine-1-sulfonamide is studied for its potential biological activities, including its role as a potential inhibitor of certain enzymes or receptors.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its potential antitumor and anti-inflammatory properties are being explored in preclinical studies.

Industry: In the industrial sector, this compound is used in the production of various chemical products, including pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

  • 6-Ethoxy-1,2,4-triazolo[4,3-b]pyridazine derivatives

  • Pyrrolidine-1-sulfonamide derivatives

  • Triazolo[4,3-b]pyridazine-based inhibitors

Uniqueness: N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)pyrrolidine-1-sulfonamide stands out due to its unique combination of functional groups and its potential applications in various fields. Its structural complexity and versatility make it a valuable compound in scientific research and industrial applications.

This comprehensive overview highlights the significance of this compound in various domains, showcasing its potential and unique properties

Properties

IUPAC Name

N-[(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]pyrrolidine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N6O3S/c1-2-21-12-6-5-10-14-15-11(18(10)16-12)9-13-22(19,20)17-7-3-4-8-17/h5-6,13H,2-4,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZIMHQAWQJSZRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN2C(=NN=C2CNS(=O)(=O)N3CCCC3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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